molecular formula C20H17NO3S B262852 N,N-diphenyl-2-(phenylsulfonyl)acetamide

N,N-diphenyl-2-(phenylsulfonyl)acetamide

Cat. No. B262852
M. Wt: 351.4 g/mol
InChI Key: YDQNBIMPEOCVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diphenyl-2-(phenylsulfonyl)acetamide, commonly known as DPPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. DPPA has been used in various fields of research, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of DPPA is not well understood. However, it is believed to act as a nucleophile and a base in various reactions. DPPA has been shown to react with electrophiles such as alkyl halides and epoxides to form sulfonamides and sulfoxides, respectively. In addition, DPPA has been used as a base in various reactions, including the synthesis of imines and enolates.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPPA have not been extensively studied. However, it has been shown to have low toxicity in animal studies. DPPA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. In addition, DPPA has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

DPPA has several advantages for lab experiments. It is readily available and easy to synthesize. DPPA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DPPA has limitations for lab experiments. It is insoluble in water, which limits its use in aqueous reactions. In addition, DPPA has a strong odor, which can be unpleasant to work with.

Future Directions

There are several future directions for the use of DPPA in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. DPPA could also be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to understand the mechanism of action of DPPA and its potential as a nucleophile and a base in various reactions.
Conclusion
In conclusion, DPPA is a versatile compound that has been widely used in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DPPA in various fields of research.

Synthesis Methods

The synthesis of DPPA involves the reaction of N,N-diphenylacetamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to DPPA by the addition of water. The yield of DPPA can be improved by using a solvent such as dichloromethane and optimizing the reaction conditions.

Scientific Research Applications

DPPA has been used in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DPPA has been used as a starting material for the synthesis of potential anticancer agents and as a scaffold for the development of new drugs. In organic synthesis, DPPA has been used as a reagent for the synthesis of various compounds, including sulfones, sulfoxides, and amides. In materials science, DPPA has been used as a precursor for the synthesis of metal sulfide nanoparticles.

properties

Product Name

N,N-diphenyl-2-(phenylsulfonyl)acetamide

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N,N-diphenylacetamide

InChI

InChI=1S/C20H17NO3S/c22-20(16-25(23,24)19-14-8-3-9-15-19)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2

InChI Key

YDQNBIMPEOCVBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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